

Unveiling the Stereochemical Intricacies of Banksialactone A: A Technical Guide

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Compound of Interest

Compound Name: *Banksialactone A*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Banksialactone A**, an isochromanone metabolite isolated from the Australian fungus *Aspergillus banksianus*. This document details the precise atomic arrangement, stereochemical configuration, and the experimental methodologies employed for its characterization, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure and Stereochemistry

Banksialactone A is a polyketide-derived isochromanone characterized by a dihydroxydimethyl-dihydro-2H-isochromen-1-one core. The structural elucidation was accomplished through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy.^{[1][2]} The absolute configuration of the stereogenic centers was determined through a combination of optical rotation measurements, Electronic Circular Dichroism (ECD) spectroscopy, and Time-Dependent Density Functional Theory (TD-DFT) calculations.^{[1][2]}

The systematic name for **Banksialactone A** is (3S,4R)-3,4-dihydroxy-6-methoxy-5-methyl-3,4-dihydro-1H-isochromen-1-one. The molecule exists as a mixture of epimers at the C-3 position in solution.^[3]

Quantitative Spectroscopic and Physical Data

The structural characterization of **Banksialactone A** is supported by a comprehensive set of quantitative data obtained from various analytical techniques. These data are summarized in the tables below for clarity and comparative analysis.

Table 1: NMR Spectroscopic Data for Banksialactone A (Major Isomer in DMSO-d₆)

| Position | ¹ H NMR (δ, ppm, Mult., J in Hz) | ¹³ C NMR (δ, ppm) |
|--------------------|---|------------------------------|
| 1 | - | 168.0 |
| 3 | 4.89 (d, 3.5) | 94.6 |
| 4 | 4.38 (d, 3.5) | 73.1 |
| 4a | - | 143.2 |
| 5 | - | 118.0 |
| 6 | 6.45 (s) | 97.0 |
| 7 | - | 162.7 |
| 8 | - | 105.5 |
| 8a | - | 139.8 |
| 5-CH ₃ | 2.00 (s) | 9.8 |
| 6-OCH ₃ | 3.84 (s) | 56.0 |
| 3-CH ₃ | 1.35 (s) | 24.9 |
| 4-CH ₃ | 1.25 (s) | 21.2 |
| 3-OH | 6.05 (br s) | - |
| 4-OH | 5.35 (br s) | - |

Data sourced from the supporting information of Punnamoottil et al., 2018.[\[4\]](#)

Table 2: Physicochemical and Mass Spectrometry Data for Banksialactone A

| Parameter | Value |
|--|---|
| Molecular Formula | C ₁₃ H ₁₆ O ₆ |
| HRESIMS [M+H] ⁺ | calcd for C ₁₃ H ₁₇ O ₆ , 269.1025; found 269.1020 |
| Optical Rotation [α] _D ²⁵ | +45.3 (c 0.1, MeOH) |
| UV (MeOH) λ_{max} (log ϵ) | 216 (4.2), 268 (3.8), 302 (3.5) nm |
| IR (film) ν_{max} | 3400, 1680, 1610, 1460, 1040 cm ⁻¹ |
| Data sourced from Punnamoottil et al., 2018. [2] | |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation, purification, and structural elucidation of **Banksialactone A**.

Fungal Cultivation and Metabolite Extraction

Aspergillus banksianus was cultured on solid rice medium. The detailed protocol is as follows:

- Medium Preparation: Autoclaved rice (100 g) and water (100 mL) in 1 L Erlenmeyer flasks.
- Inoculation: Each flask was inoculated with a small piece of a mature culture of *A. banksianus*.
- Incubation: The cultures were incubated at 25 °C in the dark for 4 weeks.
- Extraction: The rice cultures were extracted three times with ethyl acetate (EtOAc). The solvent was then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification of Banksialactone A

The crude extract was subjected to a series of chromatographic separations to isolate **Banksialactone A**.

- Initial Fractionation: The crude extract was fractionated by vacuum liquid chromatography (VLC) on silica gel using a gradient of hexane, EtOAc, and methanol (MeOH).
- Sephadex LH-20 Chromatography: Fractions containing **Banksialactone A** were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with MeOH.
- High-Performance Liquid Chromatography (HPLC): Final purification was achieved by reversed-phase HPLC (C18 column) using a gradient of acetonitrile and water to afford pure **Banksialactone A**.

Spectroscopic Analysis

The structure of **Banksialactone A** was determined using the following spectroscopic methods:

- NMR Spectroscopy: ^1H , ^{13}C , COSY, HSQC, and HMBC NMR spectra were acquired on a 500 MHz spectrometer in DMSO- d_6 .
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a time-of-flight (TOF) mass spectrometer.
- Infrared (IR) Spectroscopy: IR spectra were recorded on a spectrometer using a thin film.
- UV-Visible Spectroscopy: UV spectra were obtained in methanol.

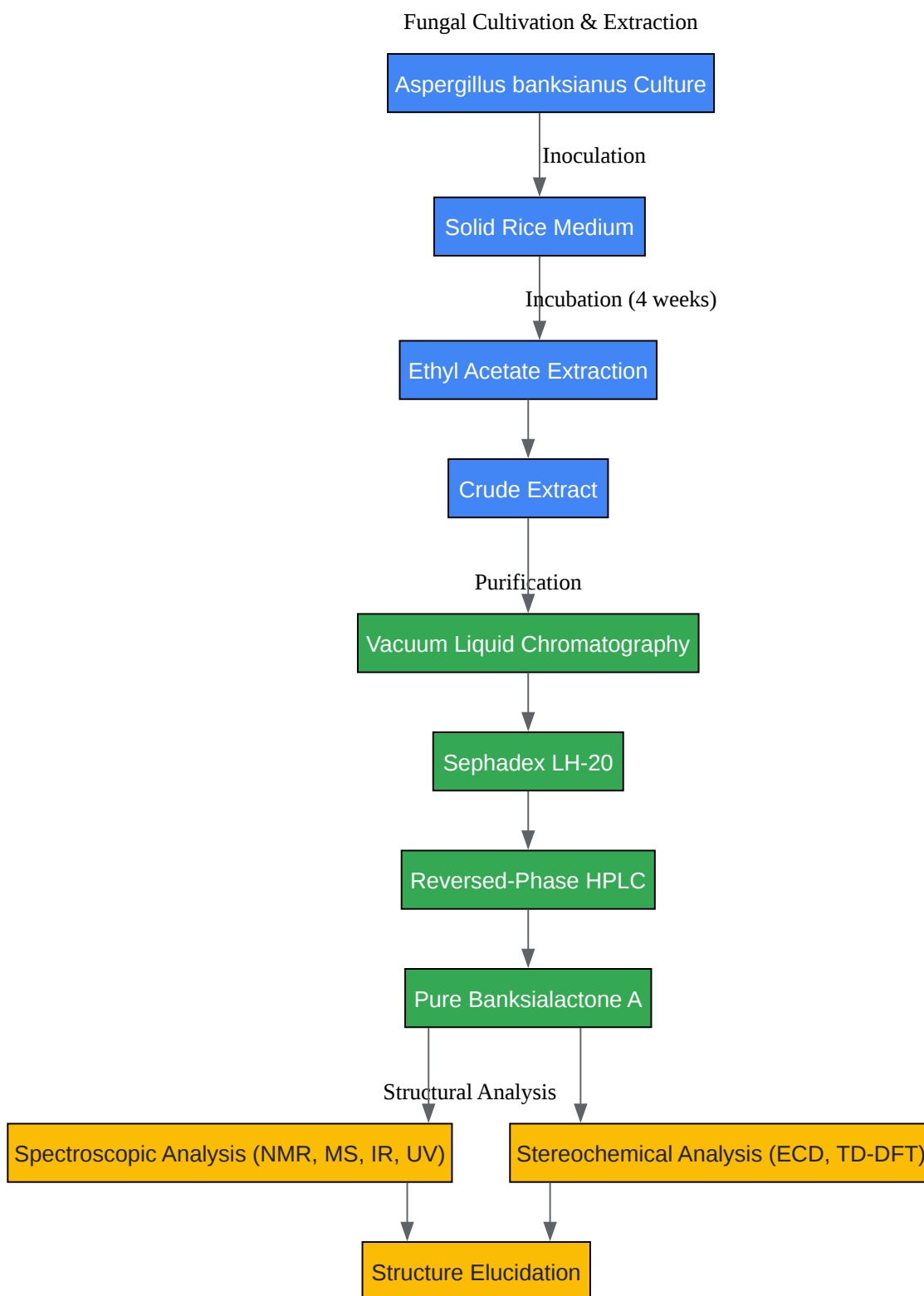
Determination of Absolute Stereochemistry

The absolute configuration of **Banksialactone A** was established through the following steps:

- Optical Rotation: The specific rotation was measured in methanol at the sodium D line.
- ECD Spectroscopy: The experimental ECD spectrum was recorded in methanol.
- TD-DFT Calculations: Theoretical ECD spectra for possible stereoisomers were calculated using time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d) level of theory. The calculated spectrum that matched the experimental spectrum confirmed the absolute configuration.

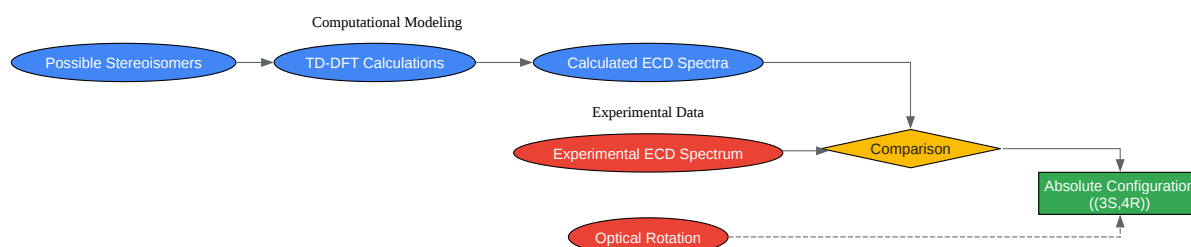
Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical connections in the characterization of **Banksialactone A**.



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Caption: Workflow for the isolation and structural elucidation of **Banksialactone A**.



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Caption: Logic for determining the absolute stereochemistry of **Banksialactone A**.

Biological Activity

Preliminary biological assays have shown that **Banksialactone A** exhibits weak cytotoxic, antibacterial, and antifungal activities.[1] Further investigation into its mechanism of action and potential as a lead compound for drug development is warranted. At present, there is no published information regarding specific signaling pathways modulated by **Banksialactone A**.

This guide serves as a comprehensive repository of the current knowledge on the chemical structure and stereochemistry of **Banksialactone A**. The detailed data and protocols provided herein are intended to facilitate further research and development efforts centered on this intriguing natural product.

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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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